2-[(4-Methylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one
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Overview
Description
2-[(4-Methylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound features a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde, 5-methyl-2-thiophenecarboxaldehyde, and thiosemicarbazide under acidic conditions . The reaction is carried out in ethanol, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the imine group to an amine using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidinone ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Exhibits antimicrobial properties against a range of bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, showing cytotoxic effects on certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, interfere with DNA replication, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione: Known for its antidiabetic properties.
Thiazolidin-4-one: Exhibits antimicrobial and anticancer activities.
Thiazole: Found in various biologically active compounds, including antimicrobial and anticancer agents.
Uniqueness
2-[(4-Methylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring with a thiophene moiety, enhancing its biological activity and making it a promising candidate for drug development .
Properties
Molecular Formula |
C16H14N2OS2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
(5E)-2-(4-methylphenyl)imino-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2OS2/c1-10-3-6-12(7-4-10)17-16-18-15(19)14(21-16)9-13-8-5-11(2)20-13/h3-9H,1-2H3,(H,17,18,19)/b14-9+ |
InChI Key |
LDWZDMHETMINHK-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(S3)C)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(S3)C)S2 |
Origin of Product |
United States |
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